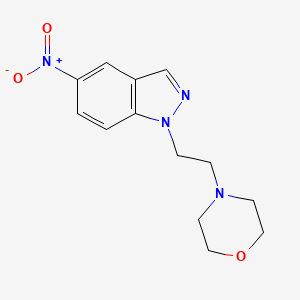
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indazole and morpholine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) under reflux conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, Pd/C, and various electrophiles.
Major Products: The major products formed from these reactions include amino-substituted indazole derivatives and various substituted morpholine derivatives.
Scientific Research Applications
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 1-[2-(Morpholin-4-yl)ethyl]-1H-indol-5-amine share similar structural features and biological activities.
Morpholine Derivatives: Compounds like 2-[2-(Morpholin-4-yl)ethyl]amino-pyridine-3-carbonitrile exhibit similar pharmacological properties.
Unique Features: The presence of both the indazole ring and the morpholine ring in this compound makes it unique compared to other compounds.
Properties
CAS No. |
854921-79-2 |
|---|---|
Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[2-(5-nitroindazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)12-1-2-13-11(9-12)10-14-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
InChI Key |
VBQAEURRSMNCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















